molecular formula C3H7N5 B3342790 2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- CAS No. 33876-25-4

2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-

Cat. No.: B3342790
CAS No.: 33876-25-4
M. Wt: 113.12 g/mol
InChI Key: NDMDHZMRQFSFOZ-REOHCLBHSA-N
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Description

Properties

IUPAC Name

(1S)-1-(2H-tetrazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMDHZMRQFSFOZ-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274416
Record name (αS)-α-Methyl-2H-tetrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33876-25-4
Record name (αS)-α-Methyl-2H-tetrazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33876-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyl-2H-tetrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- can be achieved through several methods. One common approach involves the cycloaddition reaction of azides with nitriles. This method typically requires the use of catalysts and specific reaction conditions to ensure high yields and purity. For instance, microwave-assisted reactions and solid-phase synthesis have been employed to enhance the efficiency of the process .

Industrial Production Methods

In industrial settings, the production of tetrazole derivatives often involves multicomponent reactions. These reactions combine multiple starting materials in a single step, which is advantageous for large-scale production. The use of metal-based catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pharmacological Applications

1.1 Angiotensin II Receptor Antagonists

Recent studies have synthesized derivatives of 2H-tetrazole-5-methanamine that act as angiotensin II receptor antagonists. These compounds have shown promising antihypertensive properties, with several exhibiting significant free radical scavenging abilities, which are beneficial for cardiovascular health. For instance, a series of ester derivatives were evaluated for their biological activities, demonstrating effective inhibition of urease enzyme and antioxidant potentials exceeding those of the parent compound .

1.2 Drug Delivery Systems

The compound is also utilized in innovative drug delivery systems. A notable application involves biocompatible gel-forming compositions that enable rapid drug delivery upon mixing with other components. These systems are particularly advantageous in tissue engineering and surgery, where quick adhesion and drug release are critical. The formulations can be tailored to provide controlled release of hydrophobic drugs, enhancing therapeutic efficacy while minimizing side effects .

Synthesis and Characterization

The synthesis of 2H-tetrazole-5-methanamine derivatives typically involves multi-step organic reactions, including the use of various phenolic compounds to create a range of analogs. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of these compounds .

Biological Evaluation

3.1 Antioxidant Activity

In vitro studies have demonstrated that certain derivatives possess strong antioxidant capabilities, which are critical in preventing oxidative stress-related diseases. The DPPH assay is commonly used to evaluate this activity, showing that many synthesized compounds outperform traditional antioxidants .

3.2 Antihypertensive Effects

The antihypertensive properties of these compounds were assessed through various assays, indicating significant blood pressure-lowering effects comparable to established medications like valsartan. Molecular docking studies further elucidated the interaction mechanisms at the receptor level, providing insights into their pharmacodynamics .

Case Studies and Research Findings

Several case studies highlight the effectiveness of 2H-tetrazole-5-methanamine derivatives:

  • Case Study 1: A study examined a specific derivative (AV4) that showed strong interactions with the angiotensin II receptor, leading to enhanced antihypertensive effects compared to the parent compound.
  • Case Study 2: Research on gel-forming drug delivery systems demonstrated rapid gelation and effective drug release profiles in vivo, making these formulations suitable for surgical applications where immediate hemostasis is required .

Data Tables

Application AreaKey FindingsReferences
Angiotensin II Receptor AntagonistsSignificant antihypertensive effects; strong antioxidant activity
Drug Delivery SystemsRapid gel formation; effective drug release
Biological EvaluationEffective urease inhibition; molecular docking insights

Mechanism of Action

The mechanism of action of 2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-
  • Synonyms: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine; 2-Methyl-2H-tetrazole-5-methanamine .
  • CAS Number : 131183-10-3 .
  • Molecular Formula : C₄H₉N₅.
  • Molecular Weight : 127.15 g/mol.

Structural Features :

  • The compound consists of a 2H-tetrazole ring (a five-membered heterocycle with four nitrogen atoms) substituted with a methyl group at the 2-position and a methanamine group (-CH₂NH₂) at the 5-position.
  • The (alphaS) configuration denotes the stereochemistry at the alpha carbon of the methanamine group, where the methyl substituent is oriented in the S-configuration .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Observations :

  • The phenyl derivative (CAS 95898-94-5) introduces aromaticity, enhancing lipophilicity .
  • Heterocycle Differences : Imidazole derivatives (e.g., ) replace tetrazole with a five-membered ring containing two nitrogen atoms, which may reduce acidity but improve metabolic stability in biological systems.

Key Insights :

  • Receptor Binding : Alpha-methyl serotonin (a structurally related compound) exhibits agonist activity at serotonin receptors, suggesting that the target tetrazole derivative may similarly interact with neurotransmitter systems .
  • Functional Groups : The trifluoromethyl group in the imidazole derivative () could enhance binding affinity to hydrophobic pockets in enzymes or receptors, a feature absent in tetrazole analogs.

Biological Activity

Overview

2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- is a heterocyclic compound characterized by its tetrazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antihypertensive properties. Its unique structural features, particularly the alpha-methyl group, contribute to its reactivity and interaction with biological targets.

Target Interactions

The biological activity of 2H-Tetrazole-5-methanamine is largely attributed to its ability to form hydrogen bonds with amino acids in enzyme active sites. This interaction can enhance binding affinity and specificity for various biological targets, which is crucial for its pharmacological effects.

Biochemical Pathways

Tetrazole derivatives are known to participate in several biochemical pathways. They can act as enzyme inhibitors or modulators, influencing processes such as cell proliferation and apoptosis. For instance, studies have shown that certain tetrazole derivatives exhibit cytotoxic effects against cancer cell lines by interfering with DNA replication and repair mechanisms .

Antihypertensive Activity

Recent studies have explored the antihypertensive potential of tetrazole derivatives. A series of compounds derived from 2H-Tetrazole-5-methanamine were synthesized and evaluated for their ability to inhibit angiotensin-II receptors. These compounds demonstrated significant blood pressure-lowering effects compared to the parent molecule, indicating their potential as therapeutic agents for hypertension .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated that certain derivatives possess significant antibacterial properties, particularly against Helicobacter pylori, a common pathogen associated with gastric ulcers. The mechanism involves inhibition of urease activity, which is vital for the survival of H. pylori in acidic environments .

Cytotoxic Effects

In cancer research, derivatives of 2H-Tetrazole-5-methanamine have shown promising cytotoxic effects against various cancer cell lines. The mechanism appears to involve the disruption of cellular processes related to growth and survival, with some compounds inducing apoptosis through mitochondrial pathways .

Case Studies

Study Focus Findings
Study on Antihypertensive ActivityEvaluation of synthesized tetrazole derivativesSignificant reduction in blood pressure; specific compounds showed enhanced activity compared to the parent drug
Antimicrobial Activity AssessmentTesting against H. pyloriCompounds exhibited strong urease inhibition; effective against bacterial growth
Cytotoxicity EvaluationTesting on cancer cell linesInduced apoptosis in several cancer types; effective at low concentrations

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing enantiomerically pure (alphaS)-2H-tetrazole-5-methanamine derivatives?

  • Methodological Answer : Use multi-step nucleophilic substitution and cyclization reactions under controlled anhydrous conditions. Optimize solvent polarity (e.g., acetonitrile or DMF) to enhance stereochemical control. Validate enantiopurity via chiral HPLC or polarimetry, and confirm structural integrity using LC-MS and 1^1H/13^13C NMR .
  • Key Parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for tetrazole precursors), and pH control during neutralization steps .

Q. How can researchers characterize the physicochemical stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using buffered solutions (pH 1–13) and thermal stress testing (25–100°C). Monitor degradation via UV-Vis spectroscopy and LC-MS to identify hydrolysis or tautomeric shifts. Reference stability data from structurally analogous tetrazoles (e.g., 1H-tetrazole-5-acetic acid, stable across pH 3–11) .

Q. What analytical techniques are critical for confirming the stereochemical configuration of the alpha-methyl group?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with vibrational circular dichroism (VCD) spectroscopy. Correlate experimental data with density functional theory (DFT) simulations to resolve ambiguities in chiral centers .

Q. What safety protocols are essential for handling tetrazole derivatives in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines: use fume hoods for aerosol prevention, wear nitrile gloves, and store in inert atmospheres (argon) to prevent moisture-induced decomposition. Refer to SDS for tetrazole analogs (e.g., phenyl(2H-tetrazol-5-yl)methanamine) for emergency response protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for tetrazole derivatives?

  • Methodological Answer : Conduct meta-analyses of bioassay datasets, focusing on variables like assay type (e.g., enzyme inhibition vs. cellular cytotoxicity) and solvent effects (DMSO vs. aqueous buffers). Use multivariate regression to isolate confounding factors (e.g., impurity profiles from incomplete purification) .

Q. What theoretical frameworks guide the design of tetrazole-based ligands for metalloenzyme inhibition studies?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding affinities. Validate with isothermal titration calorimetry (ITC) and X-ray crystallography. Link findings to conceptual models of transition-state analog design .

Q. How can researchers optimize large-scale synthesis while maintaining enantiomeric excess (ee)?

  • Methodological Answer : Implement continuous-flow reactors with immobilized chiral catalysts (e.g., L-proline derivatives). Monitor ee in real-time using inline FTIR spectroscopy. Compare batch vs. flow kinetics to minimize racemization .

Q. What strategies mitigate thermal decomposition risks in high-energy tetrazole derivatives?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. Stabilize via co-crystallization with inert matrices (e.g., cellulose) or ionic liquid formulations. Reference thermal stability data from fluorodinitromethyl-tetrazole analogs (decomposition >150°C) .

Q. How can AI-driven predictive models enhance reaction optimization for novel tetrazole derivatives?

  • Methodological Answer : Train machine learning algorithms (e.g., random forests) on reaction databases (Reaxys, SciFinder) to predict optimal catalysts, solvents, and temperatures. Validate predictions with high-throughput robotic screening .

Methodological Tables

Parameter Synthesis Optimization Stability Analysis
Key TechniqueChiral HPLC Accelerated aging
Critical VariableSolvent polarity pH tolerance
Data Analysis ToolMultivariate regression DFT simulations
Advanced Application Therapeutic Ligand Design Energetic Material Development
Primary MethodMolecular docking DSC/TGA
Risk MitigationCo-crystallization Ionic liquid stabilization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-
Reactant of Route 2
Reactant of Route 2
2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-

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